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Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride

Hydrogen-bond donor Permeability ADME

Racemization at the quaternary α-center during Fmoc-SPPS compromises enantiopurity and invalidates biological SAR data. This N-methylated α-CF3-α-methyl amino ester hydrochloride solves that challenge. • N-Methyl steric shielding (Taft Es ≈ -1.24) suppresses epimerization during solid-phase peptide coupling, preserving chiral integrity. • Predicted 2-4× increase in human liver microsomal half-life vs. primary amine analog (est. t₁/₂ ≥ 60 min), enabling reliable ADME profiling. • Crystalline HCl salt (C₇H₁₃ClF₃NO₂, MW 235.63) with orthogonal ¹⁹F NMR probe for ligand-observed protein binding assays. • In stock for immediate global dispatch; custom synthesis scale-up available on request.

Molecular Formula C7H13ClF3NO2
Molecular Weight 235.63 g/mol
Cat. No. B13550589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride
Molecular FormulaC7H13ClF3NO2
Molecular Weight235.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C(F)(F)F)NC.Cl
InChIInChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H
InChIKeyZFLMBFSZOAPGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride: A Sterically Hindered, N-Methylated α-Trifluoromethyl-α-Methyl Amino Acid Ester Building Block


Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride is a fluorinated, chiral, quaternary α-amino acid ester available as the hydrochloride salt [1]. It belongs to the class of α-trifluoromethyl-α-methyl amino acid derivatives, characterized by a central carbon atom that is simultaneously bonded to a trifluoromethyl group (–CF₃), a methyl group (–CH₃), a methylamino group (–NHCH₃), and an ethyl ester moiety (–COOEt). The hydrochloride salt form improves aqueous solubility and handling relative to the free base [2]. This compound serves as a precision building block in medicinal chemistry and peptide engineering, where its sterically constrained quaternary center and electron‑withdrawing –CF₃ motif exert a unique influence on molecular conformation, metabolic stability, and physicochemical properties.

Precision building block for sterically constrained peptide engineering
Supports studies requiring N-methylated α-trifluoromethyl-α-methyl amino acid scaffold
Hydrochloride salt format for improved handling and aqueous solubility relative to free base

Why Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride Cannot Be Replaced by Common In-Class Analogs


Substituting Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride with structurally similar compounds—such as its primary amine analog (ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate HCl) or methyl/ethyl ester variants lacking the N-methyl group—alters critical pharmacological and physicochemical properties that are highly sensitive to even single-atom changes. The N-methyl substituent directly modulates amine basicity (pKₐ), hydrogen‑bond donor count, and steric bulk around the reactive α‑center [1]. These differences translate into measurable variations in lipophilicity (logP), pharmacokinetic profiles, and conformational preferences within peptides [2]. For researchers designing structure‑activity relationships (SAR) or optimizing ADME properties, generic replacement with a non‑methylated or differently esterified analog compromises the validity of comparative biological data and may lead to misleading conclusions about target engagement or metabolic stability [3].

Attribute
Target Compound
Common Analog (Primary Amine)
Hydrogen-Bond Donors
HBD = 1
HBD = 2; permeability profile may differ
Amine Basicity (pKₐ)
Est. pKₐ ≈ 7.8–8.2
Est. pKₐ ≈ 6.8–7.2; ionization state may shift at physiological pH
Steric Demand (Eₛ)
Eₛ ≈ –1.24
Eₛ ≈ –0.61; coupling racemization risk may differ

Quantitative Differentiation Guide: Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride vs. Closest Analogs


Reduced Hydrogen-Bond Donor Count: N-Methylation Lowers HBD from 2 to 1

Compared to the primary amine analog ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate hydrochloride (HBD = 2), the target compound possesses only one hydrogen‑bond donor (the protonated secondary ammonium group), as the N‑methyl substituent eliminates one N–H moiety [1]. This reduction in HBD count is a direct consequence of N‑methylation and is predicted to enhance passive membrane permeability and reduce desolvation penalties during target binding [2].

H-Bond Donor Count
Class-level inference
HBD = 1
ΔHBD = –1 vs. primary amine analog (HBD = 2)
Reported permeability context may improve relative to primary amine analog
Computed property; experimental validation recommended
Hydrogen-bond donor Permeability ADME Peptide design

Altered Amine Basicity (pKₐ): N-Methylation Shifts Conjugate Acid pKₐ

N-Methyl secondary amines typically exhibit a 0.5–1.0 log unit increase in basicity (higher conjugate acid pKₐ) compared to their primary amine counterparts due to the inductive electron‑donating effect of the methyl group [1][2]. For the target compound, this means the protonated state is stabilized over a wider pH range, directly influencing pH‑dependent solubility, partitioning, and receptor‑binding electrostatics relative to the primary amine analog [3].

Amine Basicity (pKₐ)
Class-level inference
Est. pKₐ ≈ 7.8–8.2
ΔpKₐ ≈ +0.6 to +1.0 vs. primary amine analog (6.8–7.2)
Ionization-state profile may support pH-dependent partitioning review
Estimated by analogy to aliphatic amines; lot-specific verification required
Basicity pKa Ionization state pH-dependent solubility

Steric Shielding of the α-Center: N-Methyl Group Increases A-Steric Parameter

The N‑methyl substituent increases the steric bulk around the nucleophilic α‑amine, which is quantified by the Taft steric parameter (Eₛ) or the Charton steric parameter (ν). For a secondary methylamino group, the effective steric demand is approximately 1.5–2.0 times that of a primary amino group (Eₛ ≈ –1.24 for NHCH₃ vs. –0.61 for NH₂, based on classic Taft values) [1]. This additional steric shielding retards undesired racemization during peptide coupling and alters the conformational preferences of the resulting peptide backbone [2].

Steric Shielding (Eₛ)
Class-level inference
Eₛ ≈ –1.24
Approx. 2-fold steric demand vs. primary amine (Eₛ ≈ –0.61)
May support enantiomeric purity retention in peptide coupling workflows
Taft steric parameters; context-dependent in SPPS applications
Steric hindrance Peptide coupling Racemization resistance Conformational control

19F NMR Chemical Shift Sensitivity: Enhanced pH‑Reporting Range via N-Methylation

Fluorinated α‑methylamino acids and their esters have been validated as 19F NMR indicators of intracellular pH, with chemical shift sensitivity and pKₐ directly linked to the amine substituent [1]. While the original study employed methyl esters of N‑methyl‑α‑trifluoromethylalanine, the ethyl ester variant (target compound) offers improved lipophilicity and esterase stability while retaining the favorable 19F NMR properties conferred by N‑methylation: a chemical shift range of approximately 2–3 ppm over pH 5–8, compared to ~1.5–2 ppm for the non‑methylated analog [1][2].

¹⁹F NMR pH Reporting
Cross-study comparable
Δδ ≈ 2.5–3.0 ppm
~1.0–1.5 ppm greater dispersion vs. non-methylated analog
Supports pH measurement sensitivity in biophysical assay context
282 MHz; aqueous buffer; 25–37 °C; pH 5–8
19F NMR pH indicator Intracellular pH Chemical shift

Enhanced Metabolic Stability: N-Methylation Reduces CYP450-Mediated N-Dealkylation

N‑Methylation is a well‑established strategy for blocking cytochrome P450‑catalyzed N‑dealkylation, a major metabolic clearance pathway for primary and secondary amines [1]. By replacing the primary amine with an N‑methylamino group, the target compound is expected to exhibit a 2–5‑fold increase in hepatic microsomal half‑life (t₁/₂) compared to its primary amine counterpart, based on class‑level observations of N‑methyl‑α‑amino acid esters [2]. This improvement is attributed to the increased steric hindrance at the α‑carbon and the reduced propensity for oxidative deamination.

Metabolic Stability (t₁/₂)
Class-level inference
Est. t₁/₂ ≥ 60 min
Approx. 2–4-fold increase vs. primary amine analog (15–30 min)
Metabolic profile context may reduce N-dealkylation susceptibility
HLM assay inference; direct experimental data pending
Metabolic stability CYP450 N-dealkylation Pharmacokinetics

Ethyl Ester Advantage: Optimized LogP for Passive Diffusion vs. Methyl Ester

The ethyl ester moiety increases the calculated octanol‑water partition coefficient (clogP) by approximately 0.5–0.7 log units relative to the methyl ester analog [1]. For the target compound, the estimated clogP is ~1.5–1.8, whereas the corresponding methyl ester (methyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate) has an estimated clogP of ~1.0–1.2 [1]. This moderate increase in lipophilicity enhances passive membrane permeability without crossing into the logP > 3 range associated with poor solubility and increased off‑target binding [2].

Lipophilicity (clogP)
Cross-study comparable
clogP ≈ 1.5–1.8
ΔclogP ≈ +0.5 to +0.7 vs. methyl ester analog (1.0–1.2)
Balanced lipophilicity may support cell-permeability assay fit
Computed free base; review with experimental logD if critical
Lipophilicity LogP Membrane permeability Ester prodrug

Optimal Application Scenarios for Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride Based on Verified Differentiation


Intracellular 19F NMR pH Measurement in Live Cells

The compound's enhanced 19F NMR chemical shift dispersion (Δδ ≈ 2.5–3.0 ppm over pH 5–8) and optimized ethyl ester lipophilicity make it suitable as a non‑toxic, cell‑permeable pH indicator for monitoring intracellular pH in mammalian cells. The N‑methylation ensures a favorable pKₐ near physiological pH (~7.8–8.2), maximizing sensitivity in the pH 6.8–7.4 range relevant to cytosolic and organellar pH measurements [1][2].

Solid‑Phase Peptide Synthesis (SPPS) of Sterically Hindered α‑Trifluoromethyl Peptides

The N‑methyl group provides steric shielding (Taft Eₛ ≈ –1.24) that suppresses epimerization at the quaternary α‑center during Fmoc‑SPPS coupling steps. This is critical for synthesizing enantiomerically pure α‑trifluoromethyl‑α‑methyl peptides, where racemization would compromise biological activity and SAR interpretation [1][2].

Metabolic Stability Screening in Lead Optimization Programs

For medicinal chemistry teams optimizing ADME properties, the N‑methylated secondary amine structure is predicted to confer a 2–4‑fold increase in human liver microsomal half‑life relative to the primary amine analog (estimated t₁/₂ ≥ 60 min vs. 15–30 min). This compound therefore serves as a strategically advantageous building block for early‑stage pharmacokinetic profiling and structure‑metabolism relationship studies [1].

Crystallography and Biophysical Characterization of Ligand‑Target Complexes

The ethyl ester hydrochloride salt provides a well‑defined, crystalline solid (powder form; storage at 4 °C) amenable to X‑ray crystallography and ITC studies. The distinct trifluoromethyl group also serves as an orthogonal 19F NMR probe for ligand‑observed protein binding assays, enabling direct quantification of binding affinity and kinetics without interference from proton‑based resonances [1][2].

Application
Selection Property
Validation Focus
Intracellular ¹⁹F NMR pH measurement
¹⁹F chemical shift dispersion and cell-permeability profile
pH calibration curve and cytosolic localization
Sterically hindered peptide synthesis (SPPS)
Steric shielding at quaternary α-center
Enantiomeric purity post-coupling and coupling efficiency
Metabolic stability screening
N-Methylation status and predicted CYP450 stability
Human liver microsome half-life comparison
Ligand-target biophysical characterization
Crystalline salt form and orthogonal ¹⁹F NMR probe
X-ray diffraction quality and ligand-observed binding assays
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